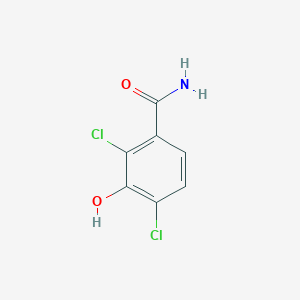
2,4-Dichloro-3-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-3-hydroxybenzamide is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-hydroxybenzamide typically involves the chlorination of 3-hydroxybenzamide. One common method includes the use of sulfuryl chloride (SO2Cl2) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process economically viable .
化学反应分析
Types of Reactions: 2,4-Dichloro-3-hydroxybenzamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the hydroxyl group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of quinones or other oxidized derivatives.
科学研究应用
2,4-Dichloro-3-hydroxybenzamide has several applications in scientific research:
作用机制
The mechanism of action of 2,4-Dichloro-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For instance, its derivatives may act as enzyme inhibitors, affecting metabolic pathways in microorganisms or cancer cells .
相似化合物的比较
- 3,5-Dichloro-4-hydroxybenzamide
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 3,5-Dibromo-4-hydroxybenzamide
Comparison: 2,4-Dichloro-3-hydroxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to 2,4-Dichlorophenoxyacetic acid, it has a different mode of action and applications, particularly in the synthesis of pharmaceuticals and agrochemicals .
属性
分子式 |
C7H5Cl2NO2 |
|---|---|
分子量 |
206.02 g/mol |
IUPAC 名称 |
2,4-dichloro-3-hydroxybenzamide |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(10)12)5(9)6(4)11/h1-2,11H,(H2,10,12) |
InChI 键 |
TZUFUQNWXVPPIL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=O)N)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



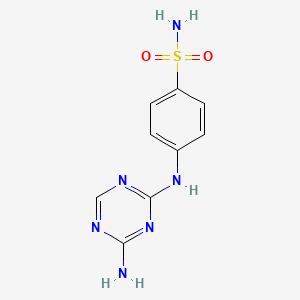

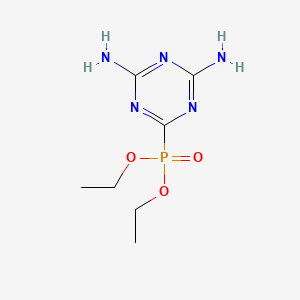
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
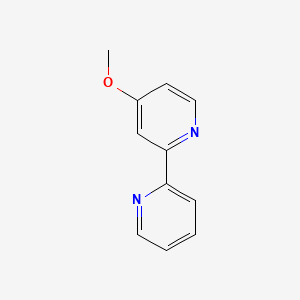

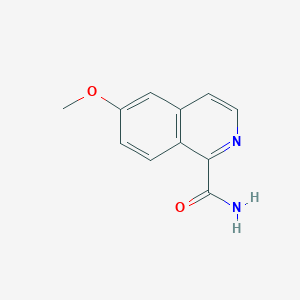
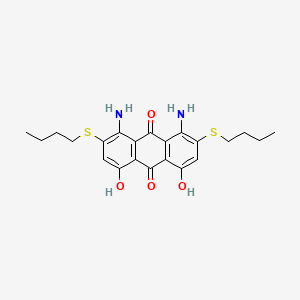
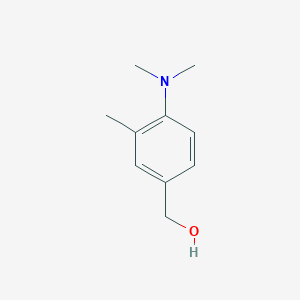
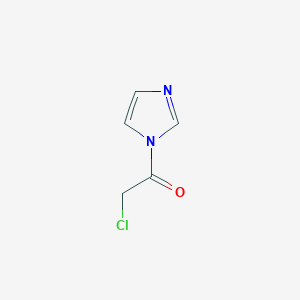
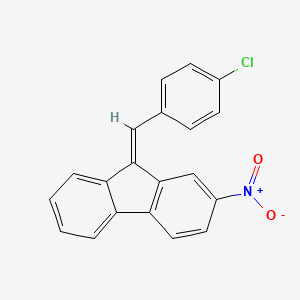
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
